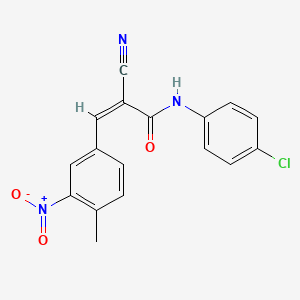
N-(4-methoxybenzyl)-2-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-2-naphthalenesulfonamide, also known as MNBSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamide compounds, which are widely used in medicinal chemistry for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(4-methoxybenzyl)-2-naphthalenesulfonamide is not yet fully understood, but it is believed to involve the inhibition of key signaling pathways that are involved in cancer cell growth and survival. Specifically, N-(4-methoxybenzyl)-2-naphthalenesulfonamide has been shown to inhibit the activity of certain enzymes and receptors, such as protein kinase C and vascular endothelial growth factor receptor, which are known to play a critical role in cancer progression.
Biochemical and Physiological Effects
N-(4-methoxybenzyl)-2-naphthalenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of inflammation and angiogenesis. Additionally, N-(4-methoxybenzyl)-2-naphthalenesulfonamide has been shown to have low toxicity and good biocompatibility, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-methoxybenzyl)-2-naphthalenesulfonamide is its potent anti-tumor activity, which makes it a valuable tool for cancer research. Additionally, N-(4-methoxybenzyl)-2-naphthalenesulfonamide has good solubility and stability, which makes it easy to handle in laboratory experiments. However, one of the limitations of N-(4-methoxybenzyl)-2-naphthalenesulfonamide is its relatively complex synthesis process, which may limit its widespread use in research.
Zukünftige Richtungen
There are several areas of future research that could be explored with N-(4-methoxybenzyl)-2-naphthalenesulfonamide. One potential direction is to further elucidate the mechanism of action of this compound, which could help to identify new targets for cancer therapy. Additionally, N-(4-methoxybenzyl)-2-naphthalenesulfonamide could be used as a starting point for the development of new analogs with improved potency and selectivity. Finally, N-(4-methoxybenzyl)-2-naphthalenesulfonamide could be evaluated in preclinical and clinical studies to determine its safety and efficacy as a therapeutic agent for cancer and other diseases.
Conclusion
In conclusion, N-(4-methoxybenzyl)-2-naphthalenesulfonamide is a promising compound with potential therapeutic applications in cancer research. While further research is needed to fully understand its mechanism of action and potential limitations, N-(4-methoxybenzyl)-2-naphthalenesulfonamide represents a valuable tool for scientists working to develop new treatments for cancer and other diseases.
Synthesemethoden
N-(4-methoxybenzyl)-2-naphthalenesulfonamide can be synthesized using a multi-step reaction process, which involves the condensation of 4-methoxybenzaldehyde with 2-naphthalenesulfonyl chloride in the presence of a base catalyst. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride, followed by an acidification step to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-2-naphthalenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have demonstrated that this compound exhibits potent anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. N-(4-methoxybenzyl)-2-naphthalenesulfonamide has also been shown to have anti-inflammatory and anti-angiogenic properties, which further enhance its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-22-17-9-6-14(7-10-17)13-19-23(20,21)18-11-8-15-4-2-3-5-16(15)12-18/h2-12,19H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNILGLULBKUAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzyl)-2-naphthalenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoate](/img/structure/B5801956.png)


![2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine](/img/structure/B5801979.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5801987.png)

![benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5802001.png)


![methyl {3-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5802041.png)
![[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)

![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)